Cas no 1261977-49-4 (2-(3-Carboxy-4-chlorophenyl)-6-chlorobenzoic acid)

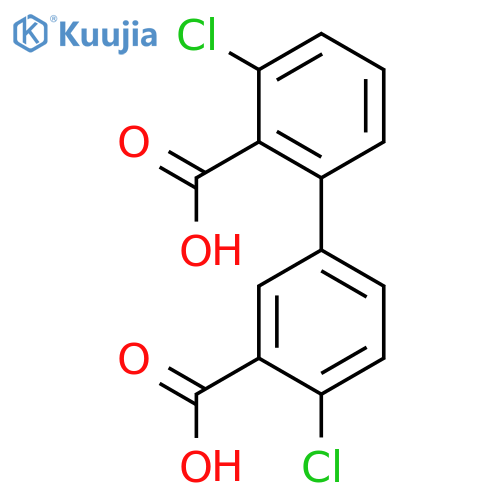

1261977-49-4 structure

商品名:2-(3-Carboxy-4-chlorophenyl)-6-chlorobenzoic acid

CAS番号:1261977-49-4

MF:C14H8Cl2O4

メガワット:311.11692237854

MDL:MFCD18322359

CID:2622216

PubChem ID:53228189

2-(3-Carboxy-4-chlorophenyl)-6-chlorobenzoic acid 化学的及び物理的性質

名前と識別子

-

- 2-(3-CARBOXY-4-CHLOROPHENYL)-6-CHLOROBENZOIC ACID

- DTXSID70691722

- 2-(3-Carboxy-4-chlorophenyl)-6-chlorobenzoic acid, 95%

- 1261977-49-4

- 3,4'-Dichloro[1,1'-biphenyl]-2,3'-dicarboxylic acid

- MFCD18322359

- 2-(3-Carboxy-4-chlorophenyl)-6-chlorobenzoic acid

-

- MDL: MFCD18322359

- インチ: InChI=1S/C14H8Cl2O4/c15-10-5-4-7(6-9(10)13(17)18)8-2-1-3-11(16)12(8)14(19)20/h1-6H,(H,17,18)(H,19,20)

- InChIKey: PWEIEEODSWUFJP-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 309.9799641Da

- どういたいしつりょう: 309.9799641Da

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 20

- 回転可能化学結合数: 3

- 複雑さ: 387

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.9

- トポロジー分子極性表面積: 74.6Ų

2-(3-Carboxy-4-chlorophenyl)-6-chlorobenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB329635-5g |

2-(3-Carboxy-4-chlorophenyl)-6-chlorobenzoic acid, 95%; . |

1261977-49-4 | 95% | 5g |

€1159.00 | 2025-03-19 | |

| abcr | AB329635-5 g |

2-(3-Carboxy-4-chlorophenyl)-6-chlorobenzoic acid, 95%; . |

1261977-49-4 | 95% | 5g |

€1159.00 | 2023-04-26 |

2-(3-Carboxy-4-chlorophenyl)-6-chlorobenzoic acid 関連文献

-

Oliver D. John Food Funct., 2020,11, 6946-6960

-

Alejandro Vásquez-Espinal,Osvaldo Yañez,Edison Osorio,Carlos Areche,Olimpo García-Beltrán,Lina M. Ruiz,Bruce K. Cassels,William Tiznado New J. Chem., 2021,45, 590-596

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

-

Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994

-

Chuan-Feng Chen Chem. Commun., 2008, 6128-6130

1261977-49-4 (2-(3-Carboxy-4-chlorophenyl)-6-chlorobenzoic acid) 関連製品

- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

- 383142-93-6(4-2-(Benzyloxy)Phenyl-1,3-Thiazole-2-Carbaldehyde)

- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

- 855474-56-5(butyl(hexan-2-yl)amine)

- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)

- 2241337-84-6(Bemnifosbuvir hemisulfate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1261977-49-4)

清らかである:99%

はかる:5g

価格 ($):687.0